![molecular formula C14H15NS B6142918 3-[(benzylsulfanyl)methyl]aniline CAS No. 1019394-69-4](/img/structure/B6142918.png)

3-[(benzylsulfanyl)methyl]aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

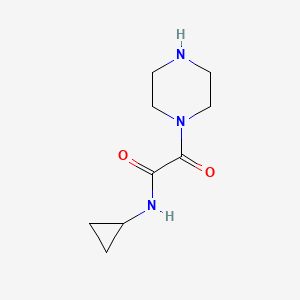

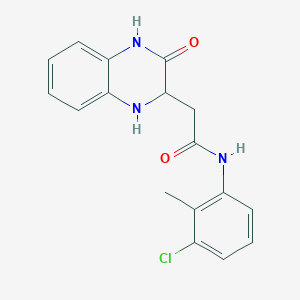

“3-[(benzylsulfanyl)methyl]aniline” is a chemical compound with the molecular formula C14H15NS . It is used for research and development purposes .

Synthesis Analysis

The synthesis of aniline-based compounds like “3-[(benzylsulfanyl)methyl]aniline” can be achieved through the double Friedel-Crafts reaction of commercial aldehydes and primary, secondary, or tertiary anilines using Brönsted acidic ionic liquid as a powerful catalyst . This protocol has been successfully performed under metal- and solvent-free conditions with a broad range of substrates .

Molecular Structure Analysis

The molecular structure of “3-[(benzylsulfanyl)methyl]aniline” consists of 14 carbon atoms, 15 hydrogen atoms, and 1 sulfur atom . The molecular weight of this compound is 229.34 g/mol .

Chemical Reactions Analysis

As an amine, “3-[(benzylsulfanyl)methyl]aniline” has the ability to act as a weak organic base . It can accept a proton from water to form substituted ammonium ions .

Scientific Research Applications

Catalysis

3-[(benzylsulfanyl)methyl]aniline can serve as a ligand in transition metal catalysis. Its unique structure allows it to coordinate with metal centers, influencing reaction pathways and enhancing catalytic efficiency. Researchers have explored its use in various reactions, such as C-C bond formation, hydrogenation, and cross-coupling reactions .

Asymmetric Synthesis

The chiral environment around the aniline nitrogen atom makes 3-[(benzylsulfanyl)methyl]aniline an intriguing candidate for asymmetric synthesis. It can participate in enantioselective transformations, leading to optically active products. Applications include the synthesis of pharmaceutical intermediates and natural products .

Coordination Chemistry

Due to its amine and thiol functionalities, 3-[(benzylsulfanyl)methyl]aniline can form coordination complexes with transition metals. These complexes exhibit diverse properties, such as luminescence, magnetism, and redox activity. Researchers investigate their potential in molecular devices, sensors, and catalysis .

Medicinal Chemistry

The benzylsulfanyl group in this compound contributes to its bioactivity. Researchers explore its potential as a scaffold for drug design. It may act as a pharmacophore in antitumor agents, antimicrobial compounds, or enzyme inhibitors .

Materials Science

3-[(Benzylsulfanyl)methyl]aniline can be polymerized to form conductive polymers. These materials find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Its unique electronic properties make it an exciting candidate for next-generation devices .

Environmental Contexts

The thiol group in 3-[(benzylsulfanyl)methyl]aniline can chelate heavy metals, making it useful for environmental remediation. Researchers investigate its potential in removing toxic metals from water or soil .

Islam, M. H., & Hannan, M. A. (2024). Schiff Bases: Contemporary Synthesis, Properties, and Applications. In Novelties in Schiff Bases (Ed. T. Akitsu). DOI: 10.5772/intechopen.114850

properties

IUPAC Name |

3-(benzylsulfanylmethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NS/c15-14-8-4-7-13(9-14)11-16-10-12-5-2-1-3-6-12/h1-9H,10-11,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOMKQSVAMAMGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC(=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(Benzylsulfanyl)methyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[5-(furan-2-yl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B6142846.png)

![1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethan-1-amine](/img/structure/B6142853.png)

![5-(chloromethyl)-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B6142862.png)

![N-[2-(piperazin-1-yl)ethyl]thiophene-2-carboxamide](/img/structure/B6142870.png)

![1-({imidazo[1,2-a]pyridin-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B6142903.png)

![3-[2-(morpholin-4-yl)ethyl]-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B6142924.png)